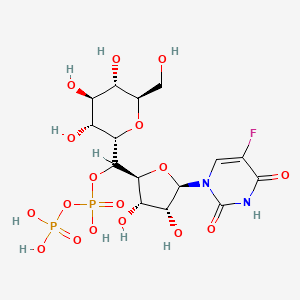

5-Fluorouridine diphosphate glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79965-09-6 |

|---|---|

Molecular Formula |

C15H23FN2O17P2 |

Molecular Weight |

584.29 g/mol |

IUPAC Name |

[[(2S,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H23FN2O17P2/c16-3-1-18(15(26)17-13(3)25)14-9(24)8(23)11(33-14)12(34-37(30,31)35-36(27,28)29)10-7(22)6(21)5(20)4(2-19)32-10/h1,4-12,14,19-24H,2H2,(H,30,31)(H,17,25,26)(H2,27,28,29)/t4-,5-,6+,7-,8+,9-,10+,11+,12?,14-/m1/s1 |

InChI Key |

UPRBTCOBJAWDAG-NXWUYVJFSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C([C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Synonyms |

5-fluorouridine diphosphate glucose FUDP-glucose |

Origin of Product |

United States |

Fundamental Biochemical Characterization of 5 Fluorouridine Diphosphate Glucose

Contextualization as a Uridine (B1682114) Diphosphate (B83284) Sugar Analog

5-Fluorouridine (B13573) diphosphate glucose is a synthetic analog of the naturally occurring Uridine Diphosphate Glucose (UDP-glucose). wikipedia.org Structurally, it mimics UDP-glucose, which is composed of a pyrophosphate group, a ribose sugar, the nucleobase uracil (B121893), and a glucose molecule. wikipedia.org The defining feature of 5-FUDPG is the substitution of a hydrogen atom with a fluorine atom at the C-5 position of the uracil ring. nih.govuni.lu This seemingly minor alteration introduces significant changes to the electronic properties of the pyrimidine (B1678525) ring, thereby influencing its interactions with enzymes involved in nucleotide sugar metabolism. nih.gov

Research Significance in Nucleotide Sugar Metabolism

The primary significance of 5-FUDPG in research lies in its ability to act as a substrate or inhibitor for enzymes that naturally process UDP-glucose. nih.gov This allows researchers to probe the active sites of these enzymes and understand the intricacies of their catalytic mechanisms. The introduction of the fluorine atom serves as a subtle probe to assess the tolerance of enzyme active sites for modifications on the uracil ring.

In studies utilizing AS-30D hepatoma cells, it was observed that 5-fluorouridine is metabolized to form not only 5-FUDPG but also other fluorinated nucleotide sugars such as FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This indicates that the enzymes involved in the interconversion of UDP-sugars can recognize and process their fluorinated analogs, demonstrating a metabolic pattern analogous to that of the physiological UDP-sugars. nih.gov

However, the efficiency of this conversion is not always equivalent to the natural substrate. In the aforementioned hepatoma cells, while 5-fluorouridine and uridine were phosphorylated to their respective triphosphate forms (FUTP and UTP) in similar amounts, the subsequent synthesis of FUDP-sugars was significantly lower (reduced to 14%) compared to the synthesis of UDP-sugars. nih.gov This suggests that while the fluorinated compounds are recognized by the metabolic machinery, they may not be processed with the same efficacy as the natural substrates.

Detailed Research Findings

The utility of 5-FUDPG as a research tool is further underscored by kinetic studies of enzymes involved in UDP-sugar metabolism. In vitro assays have been conducted to determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for 5-FUDPG and related compounds with various enzymes. These studies have revealed that FUDP-sugars can act as substrates with kinetic parameters that are often comparable to their non-fluorinated counterparts. nih.gov

For example, enzymes such as UDP-glucose pyrophosphorylase, galactose-1-phosphate uridylyltransferase, UDP-glucose 4-epimerase, and glycogen (B147801) synthase have all been shown to process their respective 5-fluoro-UDP-sugar substrates. nih.gov The kinetic data from these enzymatic reactions provide valuable insights into the degree to which the 5-fluoro substitution is tolerated and how it affects substrate binding and turnover.

Below is an interactive data table summarizing the kinetic parameters of various enzymes with their respective 5-fluorouridine diphospho sugar substrates in comparison to the natural UDP-sugars, as determined in studies with enzymes from rat liver (except where noted).

| Enzyme | Substrate | Km (mM) | Vmax (% of natural substrate) |

|---|---|---|---|

| UDP-glucose pyrophosphorylase (from yeast) | FUTP | 0.17 | 120 |

| UDP-glucose pyrophosphorylase (from yeast) | UTP | 0.07 | 100 |

| Galactose-1-phosphate uridylyltransferase | FUDP-glucose | 0.43 | 110 |

| Galactose-1-phosphate uridylyltransferase | UDP-glucose | 0.33 | 100 |

| UDP-glucose 4-epimerase | FUDP-glucose | 0.11 | 110 |

| UDP-glucose 4-epimerase | UDP-glucose | 0.07 | 100 |

| UDP-glucose dehydrogenase | FUDP-glucose | 0.025 | 85 |

| UDP-glucose dehydrogenase | UDP-glucose | 0.012 | 100 |

| Glycogen synthase (from rabbit muscle) | FUDP-glucose | 0.50 | 90 |

| Glycogen synthase (from rabbit muscle) | UDP-glucose | 0.29 | 100 |

These findings highlight that 5-FUDPG and its derivatives are valuable tools for probing the active sites and mechanisms of enzymes involved in nucleotide sugar metabolism. The generally comparable, though sometimes slightly altered, kinetic parameters suggest that the 5-fluoro substitution is a subtle modification that can be used to study enzyme-substrate interactions without drastically altering the binding and catalytic processes. nih.gov This makes 5-FUDPG a powerful compound in the ongoing quest to understand the complex world of carbohydrate biochemistry.

Biosynthetic Pathways and Anabolic Conversion of 5 Fluorouridine Diphosphate Glucose

Elucidation of Precursor Substrates and Metabolic Entry Points

The journey from the parent compound, 5-FU, to FUDP-Glc begins with its entry into the anabolic pathways of pyrimidine (B1678525) synthesis. This process is initiated by the conversion of 5-FU into its nucleoside and nucleotide derivatives.

A key precursor in the formation of FUDP-Glc is 5-fluorouridine-5'-triphosphate (FUTP). nih.govnih.gov Once formed, FUTP serves as a substrate for enzymes that would typically utilize uridine (B1682114) triphosphate (UTP). In a reaction analogous to the formation of UDP-glucose, FUTP is converted to FUDP-Glc. nih.gov This conversion is a significant step, as it shunts the fluorinated analog into a pathway for the synthesis of nucleotide sugars.

The initial steps of 5-FU anabolism are heavily reliant on the activity of uridine phosphorylase and various kinases. Uridine phosphorylase catalyzes the conversion of 5-FU to 5-fluorouridine (B13573) (FUrd) in the presence of ribose-1-phosphate. nih.gov This is a crucial entry point for 5-FU into the nucleoside pool.

Following the formation of FUrd, uridine kinase, also known as uridine-cytidine kinase, phosphorylates FUrd to 5-fluorouridine monophosphate (FUMP). nih.govwikipedia.org This phosphorylation step is essential for trapping the fluoropyrimidine within the cell and committing it to further anabolic conversion. Subsequent phosphorylations by other kinases lead to the formation of 5-fluorouridine diphosphate (B83284) (FUDP) and ultimately FUTP, which then serves as the substrate for FUDP-Glc synthesis. nih.gov

Enzymatic Mechanisms in 5-Fluorouridine Diphosphate Glucose Formation

The synthesis of FUDP-Glc from its precursors is mediated by enzymes that are normally involved in the metabolism of endogenous nucleotide sugars.

The primary enzyme responsible for the synthesis of FUDP-Glc is UDP-glucose pyrophosphorylase (UGPase). nih.govnih.gov This enzyme typically catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. youtube.com In the context of fluoropyrimidine metabolism, UGPase utilizes FUTP as a substrate in place of UTP, leading to the formation of FUDP-Glc. nih.gov The efficiency of this reaction is a key determinant in the accumulation of FUDP-Glc within the cell.

Kinetic studies have shown that FUDP-sugars, including FUDP-Glc, can be synthesized through both chemical and enzymatic methods and can act as substrates for various enzymes involved in UDP-sugar metabolism. nih.gov

Once formed, FUDP-Glc can be further metabolized by other glycosyltransferases. For instance, hepatoma cells have been shown to convert 5-fluoro[14C]uridine into not only FUDP-glucose but also FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This indicates the involvement of epimerases and other enzymes that can interconvert these nucleotide sugars. The ability of these enzymes to utilize fluorinated analogs, albeit sometimes at a reduced rate compared to their natural counterparts, highlights the promiscuity of these enzymes and the pervasive nature of fluoropyrimidine metabolism. nih.gov

Enzymatic Interactions and Kinetic Analysis of 5 Fluorouridine Diphosphate Glucose

Substrate Specificity and Affinity for UDP-Sugar Metabolizing Enzymes

FUDP-Glucose interacts with a variety of enzymes that typically utilize UDP-sugars. In vitro enzymatic assays have successfully determined the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for FUDP-Glucose in reactions with several critical metabolic enzymes. nih.gov These studies reveal that the 5-fluoro substitution does not prevent recognition and processing by these enzymes, allowing for a detailed kinetic comparison with physiological uridine (B1682114) diphosphate (B83284) sugars. nih.gov

UDP-Glucose 4-Epimerase (GALE) is a crucial enzyme in the Leloir pathway of galactose metabolism, catalyzing the reversible conversion of UDP-galactose to UDP-glucose. wikipedia.orgmdpi.com Kinetic analysis of calf liver UDP-Glucose 4-Epimerase demonstrates its ability to utilize 5-Fluorouridine (B13573) diphosphate galactose (FUDP-Galactose) as a substrate. The enzyme facilitates its conversion with kinetic values similar to the non-fluorinated UDP-galactose, indicating that the 5-fluoro substitution on the uracil (B121893) base has a minimal effect on the epimerase activity. nih.gov

Kinetic Parameters for UDP-Glucose 4-Epimerase

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) |

|---|---|---|

| FUDP-Galactose | 0.08 | 4.8 |

| UDP-Galactose | 0.05 | 6.0 |

Data sourced from in vitro studies with calf liver enzyme. nih.gov

Glycogen (B147801) synthase is a key glycosyltransferase responsible for the synthesis of glycogen by transferring glucose from UDP-Glucose to a growing glycogen chain. nih.gov The fluorinated analogue, FUDP-Glucose, has been shown to be an effective substrate for rabbit muscle glycogen synthase. The kinetic parameters indicate that its affinity (Kₘ) for the enzyme is slightly lower than that of UDP-Glucose, and the maximal reaction velocity (Vₘₐₓ) is moderately reduced. nih.gov This demonstrates that FUDP-Glucose can effectively participate in glycogen synthesis, acting as a donor of 5-fluoro-glucosyl units. nih.gov

Kinetic Parameters for Glycogen Synthase

| Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg protein) |

|---|---|---|

| FUDP-Glucose | 0.77 | 15.4 |

| UDP-Glucose | 0.50 | 23.8 |

Data sourced from in vitro studies with rabbit muscle enzyme. nih.gov

UDP-Glucose Dehydrogenase (UGDH) catalyzes the NAD⁺-dependent two-fold oxidation of UDP-Glucose to produce UDP-glucuronic acid, a vital precursor for the biosynthesis of glycosaminoglycans and for detoxification pathways. researchgate.netwikipedia.orgoncotarget.com FUDP-Glucose serves as a substrate for UGDH from beef liver. The kinetic analysis reveals that FUDP-Glucose has a slightly higher affinity for the enzyme (lower Kₘ) compared to UDP-Glucose, while the maximum velocity of the reaction is approximately 30% lower. nih.gov

Kinetic Parameters for UDP-Glucose Dehydrogenase

| Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg protein) |

|---|---|---|

| FUDP-Glucose | 0.03 | 11.2 |

| UDP-Glucose | 0.05 | 16.0 |

Data sourced from in vitro studies with beef liver enzyme. nih.gov

Galactose-1-phosphate Uridylyltransferase (GALT) is another central enzyme in the Leloir pathway, which transfers a UMP moiety from UDP-Glucose to galactose-1-phosphate, yielding glucose-1-phosphate and UDP-galactose. wikipedia.orgliberty.edu The enzyme, sourced from calf liver, can utilize FUDP-Glucose in the reverse reaction. When reacting with glucose-1-phosphate, FUDP-Glucose demonstrates a slightly reduced affinity and a lower maximal velocity compared to the physiological substrate, UDP-Glucose. nih.gov

Kinetic Parameters for Galactose-1-phosphate Uridylyltransferase (Reverse Reaction)

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) |

|---|---|---|

| FUDP-Glucose | 0.22 | 2.1 |

| UDP-Glucose | 0.15 | 3.2 |

Data sourced from in vitro studies with calf liver enzyme. nih.gov

The bacterial UDP-N-acetylglucosamine 2-Epimerase catalyzes the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc). nih.govwikipedia.orgebi.ac.uk This enzyme from E. coli has been shown to process the fluorinated analogue 5-Fluorouridine diphosphate N-acetylglucosamine (FUDP-GlcNAc). The Kₘ and Vₘₐₓ values for the fluorinated substrate are comparable to those of UDP-GlcNAc, indicating it is a competent substrate for this epimerization reaction. nih.gov

Kinetic Parameters for UDP-N-acetylglucosamine 2-Epimerase

| Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg protein) |

|---|---|---|

| FUDP-GlcNAc | 0.20 | 25 |

| UDP-GlcNAc | 0.14 | 30 |

Data sourced from in vitro studies with E. coli enzyme. nih.gov

Comparative Enzymology with Physiological Uridine Diphosphate Sugars

The enzymatic analysis of 5-fluorouridine diphosphate sugars reveals that they are generally good substrates for the key enzymes of UDP-sugar metabolism. nih.gov Across the studied enzymes—UDP-Glucose 4-Epimerase, Glycogen Synthase, UDP-Glucose Dehydrogenase, Galactose-1-phosphate Uridylyltransferase, and UDP-N-acetylglucosamine 2-Epimerase—the Michaelis-Menten constants (Kₘ) for the 5-fluoro analogues are in a comparable range to their corresponding physiological UDP-sugar counterparts. This suggests that the introduction of a fluorine atom at the C-5 position of uracil does not significantly impair the binding and recognition of the substrate by the enzyme active sites. nih.gov

Comparative Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ Determinations)

The kinetic parameters of an enzyme, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), provide crucial insights into its affinity for a substrate and its catalytic efficiency. Studies have shown that FUDP-glucose can act as a substrate for several enzymes involved in UDP-sugar metabolism. The Kₘ and Vₘₐₓ values for FUDP-glucose in reactions catalyzed by these enzymes have been determined and are comparable to those of the physiological substrate, UDP-glucose. nih.gov

A key study by Weckbecker and Keppler in 1984 provided a comparative kinetic analysis of FUDP-glucose with several enzymes from rat liver. The results demonstrated that while FUDP-glucose is recognized as a substrate, its processing by these enzymes exhibits distinct kinetic profiles compared to UDP-glucose.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg protein) |

| UDP-glucose dehydrogenase | UDP-glucose | 0.02 | 0.036 |

| 5-Fluorouridine diphosphate glucose | 0.04 | 0.025 | |

| UDP-glucose 4-epimerase | UDP-glucose | 0.05 | 0.022 |

| This compound | 0.07 | 0.018 | |

| Glycogen Synthase | UDP-glucose | 0.3 | 0.015 |

| This compound | 0.5 | 0.009 |

Data compiled from Weckbecker G, Keppler D (1984). Substrate properties of 5-fluorouridine diphospho sugars detected in hepatoma cells. Biochemical Pharmacology, 33(14), 2291-8.

These findings indicate that FUDP-glucose generally displays a slightly lower affinity (higher Kₘ) and is converted at a moderately reduced rate (lower Vₘₐₓ) by these enzymes compared to its natural counterpart. This competitive substrate behavior is fundamental to the metabolic effects of 5-fluorouracil (B62378) and its derivatives.

Allosteric Regulation and Inhibition Profiles of Analog-Enzyme Complexes

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, leading to a conformational change that modulates the enzyme's activity. While FUDP-glucose acts as a substrate for several enzymes, there is limited direct evidence in the available scientific literature to suggest it functions as a significant allosteric modulator for these or other enzymes.

However, it is plausible that the accumulation of FUDP-glucose or its metabolites could indirectly influence enzyme activity through feedback inhibition or by altering the pool of available nucleotide sugars, thereby affecting the kinetics of related enzymes. For instance, in the broader context of fluoropyrimidine metabolism, the accumulation of fluorinated nucleotides is known to inhibit key enzymes involved in nucleotide synthesis.

Further research is required to definitively characterize any allosteric regulatory roles of FUDP-glucose. Such studies would involve detailed kinetic analyses in the presence and absence of the compound, focusing on enzymes with known allosteric sites that are involved in nucleotide and carbohydrate metabolism.

Enzymatic Hydrolysis and Catabolism of this compound

The metabolic fate of FUDP-glucose involves its enzymatic breakdown into various catabolites. The primary routes of catabolism are expected to mirror those of UDP-glucose, involving the cleavage of the pyrophosphate bond or the glycosidic bond.

Hydrolysis of the Pyrophosphate Bond:

Enzymes such as nucleotide pyrophosphatases can hydrolyze the pyrophosphate linkage in FUDP-glucose, yielding 5-fluorouridine monophosphate (FUMP) and glucose-1-phosphate. This reaction is a key step in the catabolism of nucleotide sugars and allows for the recycling of the nucleotide and sugar components.

FUDP-glucose + H₂O → FUMP + Glucose-1-phosphate

The resulting FUMP can then be further metabolized. It can be dephosphorylated to 5-fluorouridine (FU) or converted to other fluorinated nucleotides that contribute to the cytotoxic effects of 5-fluorouracil.

Conversion to Other Fluorinated Nucleotides:

FUDP-glucose can also be a substrate for enzymes that modify the glucose moiety. For example, UDP-glucose dehydrogenase can oxidize FUDP-glucose to FUDP-glucuronic acid. mdpi.com This demonstrates that the fluorinated analog can enter pathways that lead to the formation of other nucleotide sugars.

Influence of 5 Fluorouridine Diphosphate Glucose on Cellular Glycoconjugate Metabolism

Incorporation into Cellular Glycoproteins and Glycolipids

The metabolic fate of 5-fluorouridine (B13573), a prodrug of 5-fluorouracil (B62378), includes its conversion into a variety of nucleotide sugar analogs. Research has demonstrated that cultured hepatoma cells can convert 5-fluoro[14C]uridine into several 5-fluorouridine diphospho (FUDP) sugars. nih.gov These include not only 5-F-UDP-glucose but also FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov The formation of this panel of fluorinated sugar donors is significant, as they serve as the fundamental building blocks for the synthesis of complex carbohydrate chains attached to proteins and lipids.

The presence of these FUDP-sugars within the cell allows them to be recognized and utilized by the glycosylation machinery. Studies have confirmed that FUDP-sugars can act as substrates for enzymes involved in UDP-sugar metabolism. nih.gov This indicates that the cellular apparatus responsible for building glycan chains can incorporate these fluorinated monosaccharides into nascent glycoproteins and glycolipids. This process effectively creates "fraudulent" glycoconjugates, where a natural sugar residue is replaced by its fluorinated counterpart. The incorporation is a crucial first step that triggers a cascade of downstream consequences for the cell.

Analysis of Modified Glycosylation Patterns

The utilization of FUDP-sugars by glycosyltransferases inevitably leads to altered or modified glycosylation patterns on cellular glycoconjugates. nih.gov Glycosylation is a precise, template-free process directed by the sequential action of specific enzymes. The introduction of a structurally similar but non-identical substrate like 5-F-UDP-Glc can perturb this process.

The modification can occur in several ways:

Direct Incorporation: A 5-fluoro-glucose molecule can be directly added to a growing glycan chain in place of a standard glucose molecule.

Chain Termination: The presence of the fluorine atom might sterically hinder the action of subsequent glycosyltransferases, leading to premature termination of the glycan chain.

Altered Branching: If the fluorinated sugar is incorporated at a branch point, it could affect the addition of subsequent sugar residues, leading to a different branching pattern compared to the native glycan.

These alterations result in a heterogeneous population of glycoconjugates with aberrant structures. The table below illustrates potential modifications in a hypothetical glycan chain following the introduction of FUDP-sugars.

| Native Glycan Structure | Potential Modified Structure with FUDP-sugars | Consequence |

| ...-Gal-Glc-Ceramide (Glucosylceramide) | ...-Gal-5F-Glc -Ceramide | Altered glycolipid structure |

| ...-Man-Man-GlcNAc-... (N-glycan) | ...-Man-Man-5F-GlcNAc -... | Modified glycoprotein (B1211001) structure |

| Glycogen (B147801) Chain (...-Glc-α1,4-Glc-...) | ...-5F-Glc -α1,4-5F-Glc -... | Aberrant glycogen synthesis |

This table presents hypothetical examples of how the incorporation of 5-fluoro-sugars could alter native glycan structures.

Functional Consequences on Glycoconjugate Integrity

The structural integrity of glycoconjugates is paramount to their function. The subtle change of replacing a hydroxyl group with a fluorine atom can have significant functional repercussions. The incorporation of fluorinated sugars can disrupt the intricate three-dimensional structure of glycans, which in turn affects the stability and function of the entire glycoprotein or glycolipid.

Impact on Membrane Structure and Function via Glycosylation Perturbation

The cell surface is coated with a dense layer of glycoconjugates, known as the glycocalyx, which is primarily composed of the carbohydrate portions of membrane-bound glycoproteins and glycolipids. nih.gov This layer is critical for mediating cell-cell interactions, cell-matrix adhesion, and signal transduction. Given that many membrane proteins and lipids are extensively glycosylated, any perturbation in their glycosylation patterns can have a direct impact on membrane structure and function.

The incorporation of 5-F-UDP-Glc and its metabolites into membrane glycoconjugates alters the composition and structure of the glycocalyx. This can lead to:

Changes in Cell Adhesion: Altered glycan structures can affect the binding of cell adhesion molecules (such as selectins and integrins), potentially leading to decreased cell-cell and cell-matrix adhesion.

Disrupted Signaling: Many cell surface receptors are glycoproteins. Aberrant glycosylation can alter receptor conformation, ligand binding affinity, and receptor dimerization, thereby disrupting downstream signaling pathways.

Modified Membrane Fluidity and Organization: Glycolipids play a role in organizing membrane microdomains (lipid rafts). Changes in their glycan headgroups could affect the stability and function of these domains, influencing the localization and activity of membrane proteins.

In essence, by modifying the carbohydrate structures at the cell periphery, 5-F-UDP-Glc can indirectly remodel the plasma membrane's functional landscape, impacting cellular communication and behavior.

Modulation of Specific Glycosyltransferase Activities

The ability of 5-F-UDP-sugars to influence cellular glycosylation is fundamentally dependent on their interaction with glycosyltransferases and other related enzymes of nucleotide sugar metabolism. In vitro enzymatic assays have provided direct evidence that FUDP-sugars are recognized and utilized as substrates, often with kinetic parameters comparable to their natural counterparts. nih.gov

Studies have shown that enzymes such as UDP-glucose pyrophosphorylase, UDP-glucose 4-epimerase, and glycogen synthase can effectively use FUDP-sugars. nih.gov For example, the Michaelis constant (Km) and maximum velocity (Vmax) for FUDP-sugars in reactions catalyzed by these enzymes were found to be in a similar range to those for the corresponding physiological UDP-sugars. nih.gov This demonstrates that the presence of the fluorine atom on the uracil (B121893) ring does not preclude these molecules from binding to the active sites of these key enzymes.

The table below summarizes the findings from in vitro kinetic assays, comparing the substrate properties of FUDP-sugars with UDP-sugars for several key enzymes.

| Enzyme | Substrate | Km (mM) | Relative Vmax (%) |

| UDP-glucose pyrophosphorylase | UTP | 0.05 | 100 |

| FUTP | 0.04 | 100 | |

| Galactose-1-phosphate uridylyltransferase | UDP-Glc | 0.20 | 100 |

| FUDP-Glc | 0.13 | 55 | |

| UDP-glucose 4-epimerase | UDP-Glc | 0.06 | 100 |

| FUDP-Glc | 0.05 | 100 | |

| Glycogen synthase | UDP-Glc | 0.33 | 100 |

| FUDP-Glc | 0.25 | 100 |

Data adapted from in vitro studies comparing the kinetic parameters of fluorinated and non-fluorinated nucleotide sugars. nih.gov The values demonstrate that FUDP-sugars are effective substrates for several key enzymes in glycoconjugate metabolism.

These findings confirm that 5-F-UDP-Glc and other FUDP-sugars can effectively compete with and replace their natural analogues in enzymatic reactions, providing a direct mechanism for their incorporation into cellular glycoconjugates and subsequent disruption of normal metabolism.

Analytical Methodologies for the Study of 5 Fluorouridine Diphosphate Glucose

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of FUDP-Glc, providing the means to separate it from a complex mixture of cellular components and to quantify its abundance.

High-Performance Liquid Chromatography (HPLC) Protocols for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fluoropyrimidine metabolites, including FUDP-Glc. nih.govnih.gov Various HPLC methods have been developed to separate and quantify 5-fluorouracil (B62378) (5-FU) and its derivatives in biological samples like plasma and cell extracts. nih.govnih.govrjptonline.orgresearchgate.netdeepdyve.com

Typically, reversed-phase HPLC is employed, often using a C18 column. nih.govrjptonline.org The mobile phase composition is critical for achieving optimal separation. For instance, a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) in an isocratic elution mode has been successfully used. nih.govrjptonline.org The detection of these compounds is commonly performed using a UV detector, with a wavelength set around 260-280 nm. nih.govresearchgate.netnih.gov

In a study on hepatoma cells, different HPLC systems were used to analyze the conversion of 5-fluoro[14C]uridine into various FUDP-sugars, including FUDP-glucose. nih.gov Another approach for the analysis of UDP-glucose, a closely related endogenous compound, utilizes a mixed-mode column with a mobile phase of acetonitrile (B52724) and a sulfuric acid buffer, with detection at 210 nm. sielc.com The development of these methods often requires careful optimization of factors such as the pH and concentration of mobile phase components to achieve the desired separation. nih.gov

Table 1: HPLC Parameters for Analysis of 5-FU and its Metabolites

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reversed-phase C18 | Nucleodur C18 (250mm x 4.6mm, 5 µm) | Newcrom BH (4.6x150 mm, 3 µm) |

| Mobile Phase | (10-4 M tetrabutylammonium (B224687) phosphate + 2x10-2 M potassium dihydrogen phosphate, pH 5.9)-methanol (95.5:4.5, v/v) | 0.5% Ortho-Phosphoric Acid and methanol (95:5, v/v) | Acetonitrile (10%) and 0.2% Sulfuric Acid buffer |

| Flow Rate | 0.3 mL/min | 0.8 mL/min | 1.0 ml/min |

| Detection | UV at 280 nm | UV at 266 nm | UV at 210 nm |

| Analytes | 5-FU, 5-fluorouridine (B13573), 5-fluoro-2'-deoxyuridine (B1346552), 5-fluoro-2'-deoxyuridine 5'-monophosphate | 5-FU | Uridine-5′-diphosphate-glucose |

Mass Spectrometry Coupling for Identification and Validation

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the definitive identification and sensitive quantification of FUDP-Glc and other 5-FU metabolites. mdpi.comnih.govchromatographyonline.com This technique offers high selectivity and sensitivity, which is crucial for analyzing the low concentrations of these metabolites often found in biological samples. mdpi.comnih.gov

Definitive identification of novel metabolites, such as a methylated derivative of a 5-FU prodrug, has been achieved by comparing the mass spectra and chromatographic characteristics of the metabolite with a synthetically prepared reference standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information and allows for the real-time tracking of metabolic pathways.

¹⁹F-NMR Applications in Metabolic Pathway Tracing

The presence of the fluorine atom in FUDP-Glc makes ¹⁹F-NMR spectroscopy a particularly powerful tool for its study. nih.govasm.orgnih.gov The ¹⁹F nucleus has a high NMR sensitivity and a large chemical shift range, which often allows for the unambiguous assignment of fluorine-containing compounds. asm.orgmagritek.com This technique can be used to monitor the metabolism of fluoropyrimidines like 5-FU in vivo, providing insights into the formation and retention of various metabolites within tissues. nih.govnih.gov

Studies have utilized ¹⁹F-NMR to observe the conversion of 5-FU into its active metabolites, including fluoronucleotides, in tumor models. nih.gov For example, ¹⁹F-NMR has been used to assess changes in 5-FU metabolism in response to biochemical modulators, revealing increased formation of fluorouracil nucleotides in tumor tissues. nih.gov Furthermore, ¹⁹F-NMR imaging has been employed to visualize glucose metabolism non-invasively using fluorinated glucose analogs. nih.gov The development of novel ¹⁹F MRI contrast agents based on 5-FU polymer conjugates also demonstrates the potential of this technique for monitoring drug release. mdpi.com

Isotopic Labeling Strategies for NMR Studies

Isotopic labeling, using stable isotopes such as ¹³C and ¹⁵N, is a crucial strategy to enhance the utility of NMR for studying metabolic pathways and molecular interactions. nih.govnih.govacs.orgnih.govnih.gov While direct NMR studies on FUDP-Glc using isotopic labeling are not extensively detailed in the provided context, the principles are broadly applicable.

Uniform or selective labeling of precursors can introduce NMR-active nuclei into the target molecule, facilitating its detection and structural analysis. nih.govacs.orgnih.gov For example, uniform ¹³C labeling can cause a significant shift in the amide I band in infrared spectroscopy, which can be used to study protein-protein interactions. nih.gov In NMR, ¹⁵N labeling can be exploited to increase the efficiency of obtaining information about metabolic fluxes. nih.gov These labeling strategies, often involving the growth of organisms on labeled substrates, have been instrumental in NMR studies of large proteins and nucleic acids. nih.govacs.orgnih.gov The synthesis of isotopically labeled precursors, such as [7-¹⁵N]-guanine, has been well-established. acs.orgnih.gov

Radioisotope Tracing and Scintillation Counting Methods (e.g., Using [¹⁴C]Uridine Precursors)

Radioisotope tracing is a classic and highly sensitive method for elucidating metabolic pathways. The use of radiolabeled precursors, such as [¹⁴C]uridine, allows for the tracking of their incorporation into downstream metabolites like FUDP-Glc. nih.govnih.gov

In a study of hepatoma cells, 5-fluoro[¹⁴C]uridine was used to trace the synthesis of FUDP-sugars, which were subsequently analyzed by HPLC. nih.gov This approach demonstrated that the synthesis of [¹⁴F]UDP-sugars was significantly lower compared to that of [¹⁴C]UDP-sugars. nih.gov The radioactivity of the labeled compounds is typically quantified using liquid scintillation counting. dundee.ac.uk This method involves dissolving the radioactive sample in a scintillator cocktail, where the radioactive decay events produce flashes of light that are detected and counted. dundee.ac.uk Procedures for the enzymatic synthesis of [¹⁴C]UDP from [¹⁴C]UMP have been developed, with the products purified by HPLC. nih.gov Commercially available radiolabeled Uridine (B1682114) diphosphate (B83284) glucose [¹⁴C(U)] is also utilized in such studies. clinisciences.com

Table 2: Comparison of Analytical Methodologies for 5-Fluorouridine Diphosphate Glucose

| Methodology | Principle | Primary Application for FUDP-Glc | Key Advantages |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Separation and quantification of FUDP-Glc and related metabolites. | Robust, reproducible, and widely available. |

| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | Definitive identification and highly sensitive quantification. | High specificity and sensitivity, structural information from fragmentation. |

| ¹⁹F-NMR | Detection of the ¹⁹F nucleus in a magnetic field. | Non-invasive tracking of metabolic pathways and structural elucidation. | Non-invasive, provides detailed structural information, specific to fluorinated compounds. |

| Isotopic Labeling with NMR | Introduction of stable isotopes (e.g., ¹³C, ¹⁵N) to enhance NMR signals. | Elucidation of metabolic fluxes and biosynthetic pathways. | Provides detailed information on metabolic pathways and molecular interactions. |

| Radioisotope Tracing | Use of radiolabeled precursors (e.g., [¹⁴C]uridine) to follow metabolic fate. | Tracing the biosynthesis of FUDP-Glc. | Extremely high sensitivity. |

Cellular and Systems Level Metabolic Investigations Involving 5 Fluorouridine Diphosphate Glucose

Studies in Cultured Cellular Models

The metabolic fate and impact of 5-fluorouracil (B62378) (5-FU) and its derivatives, including 5-Fluorouridine (B13573) diphosphate (B83284) glucose (FUDP-Glc), have been extensively investigated in various cultured cellular models. These systems, ranging from cancer cell lines to yeast, have provided fundamental insights into the anabolic pathways that produce FUDP-Glc and its subsequent effects on cellular metabolism.

Studies utilizing cultured AS-30D hepatoma cells have been pivotal in elucidating the metabolic conversion of 5-fluorouridine (5-FUrd). Research has shown that these cells can convert 5-fluoro[14C]uridine into several 5-fluorouridine diphospho (FUDP) sugars. nih.gov The primary metabolites identified through high-performance liquid chromatography include FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine, with trace amounts of FUDP-glucuronate also detected. nih.gov

A key finding in these hepatoma cells was the relative efficiency of FUDP-sugar synthesis compared to their endogenous counterparts. When the cells were exposed to a 5 µM concentration of 5-fluoro[14C]uridine for 60 minutes, the total synthesis of [14C]FUDP-sugars was only 14% of the amount of [14C]UDP-sugars produced from [14C]uridine under the same conditions. nih.gov This occurred even though the phosphorylation of the initial fluorinated nucleoside to 5-fluorouridine triphosphate (FUTP) was comparable to the formation of UTP from uridine (B1682114). nih.gov This suggests a bottleneck or lower efficiency in the subsequent conversion of FUTP to FUDP-sugars compared to the physiological conversion of UTP to UDP-sugars in intact hepatoma cells. nih.gov

In vitro enzymatic assays using components from these metabolic pathways revealed that FUDP-sugars are effective substrates for several key enzymes involved in UDP-sugar metabolism. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for FUDP-sugars were found to be in a comparable range to those of the natural UDP-sugars for enzymes such as UDP-glucose pyrophosphorylase, UDP-glucose 4-epimerase, and glycogen (B147801) synthase. nih.gov These findings demonstrate that once formed, FUDP-Glc and related compounds can mimic their endogenous analogues and enter key metabolic pathways. nih.gov

Table 1: FUDP-Sugars Identified in AS-30D Hepatoma Cells after Incubation with 5-Fluorouridine

| Metabolite | Detected in Hepatoma Cells |

| 5-Fluorouridine diphosphate glucose (FUDP-Glc) | Yes |

| 5-Fluorouridine diphosphate galactose (FUDP-Gal) | Yes |

| 5-Fluorouridine diphosphate N-acetylglucosamine (FUDP-GlcNAc) | Yes |

| 5-Fluorouridine diphosphate N-acetylgalactosamine (FUDP-GalNAc) | Yes |

| 5-Fluorouridine diphosphate glucuronate (FUDP-GlcUA) | Yes (Trace amounts) |

| Data sourced from Weckbecker & Keppler (1984). nih.gov |

In the yeast Saccharomyces cerevisiae, the metabolism of 5-FU also leads to the formation of fluorinated uridine nucleotides. The cytotoxic effects in yeast are thought to arise primarily from the misincorporation of these fluoropyrimidines into RNA and DNA, rather than solely from the inhibition of thymidylate synthase by 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). researchgate.net The metabolic pathway in yeast differs from that in higher organisms in key aspects; for instance, yeast lacks the enzymes thymidine (B127349) phosphorylase and thymidine kinase. researchgate.net The central intermediate in yeast is 5-fluorouridine monophosphate (FUMP), which is subsequently phosphorylated to its triphosphate form, FUTP. researchgate.net FUTP can then be incorporated into RNA or potentially serve as a precursor for FUDP-sugar synthesis, disrupting cellular processes. researchgate.net

The study of 5-FU metabolism has expanded to more complex in vitro systems like mammalian cell lines and three-dimensional organoids, which better recapitulate the features of in vivo tissues. nih.gov

In human colon carcinoma HT-29 cells grown as multicell tumor spheroids, the metabolism of both 5-FU and 5-FUrd has been analyzed using NMR spectroscopy. nih.gov These studies revealed that the generation of FUDP-hexoses could be significantly enhanced, particularly when the cells were co-treated with glucosamine (B1671600). nih.gov

Patient-derived organoids (PDOs) from colorectal cancer (CRC) have emerged as a powerful model. nih.gov Research on CRC organoids with different driver mutations (e.g., in p53 and KRAS) shows that 5-FU induces a pyrimidine (B1678525) imbalance, leading to DNA damage and cell death, particularly in rapidly proliferating, p53-deficient cells. nih.gov Furthermore, in CRC organoids exhibiting a high rate of glycolysis (the Warburg effect), targeting this metabolic phenotype was found to enhance the toxicity of 5-FU by causing a greater disruption of the nucleotide pool. nih.govresearchgate.net

Studies using human small intestine and colon organoids have further detailed the metabolic consequences of 5-FU exposure. nih.govmaastrichtuniversity.nl Metabolomic analysis of the culture supernatant from these organoids revealed significant alterations in the tricarboxylic acid (TCA) cycle and increased oxidative stress in response to the drug. nih.gov

The efficacy and toxicity of 5-FU are closely linked to the intracellular accumulation of its active metabolites. nih.gov A significant finding is the long intracellular persistence of FUTP, a direct precursor to FUDP-Glc, which can lead to its accumulation after repeated dosing. nih.gov

Advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have enabled the precise measurement of 5-FU anabolic metabolites within cells. nih.gov In HCT116 cancer cells exposed to 5-FU, researchers have identified and quantified sugar nucleotide metabolites, including a compound consistent with the chemical formula for FUDP-Hexose (5-FUDP-Hex) and another corresponding to FUDP-N-acetylhexosamine (5-FUDP-HexNAc). nih.gov The accumulation of these metabolites is a direct indicator that 5-FU derivatives are being channeled into the nucleotide sugar pathway. nih.gov While specific subcellular localization studies for FUDP-Glc are not extensively detailed, the known localization of UDP-sugar metabolism in the cytoplasm and nucleus suggests these are the primary sites of FUDP-Glc accumulation and activity. youtube.com

Table 2: 5-FU Sugar Nucleotide Metabolites Identified in HCT116 Cells

| Metabolite | Chemical Formula | Ionization Mode (Highest Intensity) |

| 5-FUDP-Hex | C₁₅H₂₃FN₂O₁₇P₂ | Negative |

| 5-FUDP-HexNAc | C₁₇H₂₆FN₃O₁₇P₂ | Negative |

| Data sourced from Larranaga et al. (2020). nih.gov |

Perturbation of Nucleotide and Carbohydrate Metabolic Homeostasis

The formation of FUDP-Glc and related FUDP-sugars directly interferes with the normal balance of cellular nucleotides and carbohydrates. By acting as mimics of endogenous UDP-sugars, these fluorinated analogues can compete for enzymes and disrupt critical biosynthetic pathways.

The introduction of 5-FU or its nucleosides into cellular systems causes a significant disturbance in the pool of endogenous UDP-sugars. nih.gov As observed in AS-30D hepatoma cells, the synthesis of FUDP-sugars occurs at the expense of the precursors that would normally be used to generate UDP-sugars, such as UTP and glucose-1-phosphate. nih.gov Although the rate of FUDP-sugar formation was substantially lower (14%) than that of UDP-sugars in these cells, their mere presence is indicative of a perturbation. nih.gov

The kinetic data from in vitro enzyme assays support the potential for widespread disruption. nih.gov Since enzymes like UDP-glucose 4-epimerase (which interconverts UDP-glucose and UDP-galactose) and UDP-glucose dehydrogenase (which produces UDP-glucuronic acid) accept FUDP-sugars as substrates, a competitive inhibition scenario is established. nih.govdrugbank.com This competition can lead to a decrease in the production of essential molecules like UDP-galactose and UDP-glucuronic acid, which are vital for the synthesis of glycoproteins, glycolipids, and proteoglycans. wikipedia.org This alteration of the nucleotide pool is a key mechanism by which 5-FU and its metabolites exert their cytotoxic effects. nih.govresearchgate.net Furthermore, studies in colon cancer spheroids have shown that metabolic modulators like glucosamine can exacerbate this effect, leading to an enhanced generation of FUDP-hexoses and further disrupting the cellular metabolic balance. nih.gov

Interplay with Pyrimidine Biosynthesis and Salvage Pathways

This compound (FUDP-Glc) is a metabolite of the widely used anticancer drug 5-fluorouracil (5-FU). The metabolic fate of 5-FU is intricately linked to the cellular machinery for pyrimidine biosynthesis and salvage. Following its uptake into the cell, 5-FU is converted into several active metabolites, including fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and fluorouridine triphosphate (FUTP). researchgate.netnih.govnih.gov The formation of FUDP-Glc occurs through the anabolic conversion of 5-FU, mirroring the physiological pathways of uridine nucleotide metabolism.

The de novo pyrimidine biosynthesis pathway synthesizes nucleotides from simpler molecules like amino acids and glucose, while the salvage pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA. nih.gov 5-FU and its derivatives directly interfere with these pathways. FdUMP, a key metabolite, is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netnih.gov This inhibition leads to a depletion of dTMP and an accumulation of deoxyuridine monophosphate (dUMP).

The formation of FUDP-Glc is part of the broader metabolic activation of 5-FU. In hepatoma cells, 5-fluorouridine is converted to FUDP-glucose, FUDP-galactose, FUDP-N-acetylglucosamine, and FUDP-N-acetylgalactosamine. nih.gov This indicates that the cellular machinery recognizes fluorinated uridine nucleotides and processes them in a manner analogous to their endogenous counterparts. The salvage pathway can also play a role in the activation of 5-FU. Enzymes like uridine kinase can phosphorylate fluorouridine to FUMP, which is then further metabolized. researchgate.net The interplay is complex, as cancer cells can adapt to 5-FU treatment by altering the expression of enzymes in both the de novo and salvage pathways, leading to drug resistance. nih.gov

Influence on Glycolytic and Hexosamine Biosynthetic Pathways

The influence of this compound (FUDP-Glc) extends to fundamental cellular metabolic pathways, including glycolysis and the hexosamine biosynthetic pathway (HBP). The HBP is a branch of glycolysis that produces uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation. frontiersin.orgumich.edu This pathway integrates nutrients from carbohydrate, amino acid, lipid, and nucleotide metabolism. frontiersin.org

The formation of FUDP-Glc and other FUDP-sugars suggests a direct interaction with the enzymes of the HBP and related glycosylation pathways. nih.gov In hepatoma cells, the synthesis of FUDP-sugars was observed, although at lower levels compared to their physiological UDP-sugar counterparts. nih.gov This indicates that FUDP-Glc can potentially act as an alternative substrate for the enzymes involved in these pathways. The enzymes of UDP-sugar metabolism, such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase, have been shown to recognize FUDP-sugars as substrates, with kinetic parameters (Km and Vmax) comparable to those for the natural UDP-sugars. nih.gov

The HBP is crucial for post-translational modifications like N-glycosylation and O-GlcNAcylation, which regulate protein function, stability, and localization. nih.govnih.gov By introducing fluorinated sugar donors like FUDP-Glc into these pathways, the structure and function of glycoproteins and other glycoconjugates could be altered. While the precise downstream consequences of incorporating these fluorinated sugars are still under investigation, it is plausible that this could disrupt cellular processes that rely on proper glycosylation, such as cell signaling, adhesion, and protein folding. nih.gov The connection between glycolysis and the HBP is significant, as a portion of the glucose that enters a cell is shunted into the HBP. unimib.it Therefore, the metabolic perturbations caused by 5-FU and its metabolites can have wide-ranging effects on cellular energy metabolism and the synthesis of essential biomolecules.

Advanced Omics Approaches in this compound Research

Metabolomics for Pathway Flux Analysis

Metabolomics, the large-scale study of small molecules within cells and biological systems, has become an invaluable tool for understanding the metabolic perturbations induced by 5-FU, including the formation of FUDP-Glc and its impact on various pathways. Quantitative metabolomics workflows have been developed to analyze the metabolism of 5-FU in cancer cells, allowing for the precise measurement of 5-FU and its various metabolites. researchgate.netnih.gov

These approaches utilize high-resolution mass spectrometry to effectively extract and quantify polar metabolites and nucleotide analogues from cell lysates and culture media. nih.gov This allows researchers to trace the flow of 5-FU through different metabolic pathways, a concept known as pathway flux analysis. By using isotopically labeled substrates, such as 13C-labeled glucose, it is possible to track the incorporation of the label into various metabolites, providing a dynamic view of metabolic fluxes. nih.gov

Metabolomic studies have revealed significant differences in 5-FU metabolism between drug-sensitive and drug-resistant cancer cells. nih.gov For instance, in 5-FU resistant colorectal cancer cells, the levels of 5-FU metabolites, including FdUMP, were found to be significantly reduced. nih.gov This highlights defects in the drug's metabolic activation as a key mechanism of resistance. Such detailed metabolic profiling can help to identify biomarkers for predicting drug response and to develop strategies to overcome resistance.

Proteomics and Enzymology for Enzyme Expression and Activity Correlation

Complementing metabolomics, proteomics and enzymology provide crucial insights into the expression and activity of the enzymes that catalyze the metabolic conversions of 5-FU and the formation of FUDP-Glc. Proteomics allows for the large-scale identification and quantification of proteins, enabling researchers to correlate changes in enzyme levels with the observed metabolic phenotypes.

For example, the enzymes involved in the conversion of 5-FU to its active metabolites, as well as those in the pyrimidine biosynthesis and salvage pathways, can be quantified. pharmgkb.org Studies have shown that alterations in the expression of enzymes like thymidylate synthase, dihydropyrimidine (B8664642) dehydrogenase (DPYD), and uridine phosphorylase can significantly impact 5-FU efficacy and toxicity. pharmgkb.org

Enzymology, the study of enzyme kinetics and function, provides a direct measure of the catalytic efficiency of individual enzymes with both their natural substrates and fluorinated analogues like FUDP-sugars. In vitro enzyme assays have demonstrated that enzymes of UDP-sugar metabolism can utilize FUDP-sugars as substrates with efficiencies comparable to their physiological counterparts. nih.gov This detailed biochemical characterization is essential for understanding the molecular basis of the metabolic fate of 5-FU and its derivatives.

By integrating metabolomic, proteomic, and enzymological data, a comprehensive, systems-level understanding of the impact of FUDP-Glc and other 5-FU metabolites on cellular metabolism can be achieved. This integrated approach is critical for elucidating mechanisms of drug action and resistance, and for the rational design of more effective cancer therapies.

Q & A

What is the structural configuration of 5-fluorouridine diphosphate glucose, and how does it influence its biochemical role?

Basic

this compound (5-FUDP-glucose) consists of a fluorinated uracil base, ribose, a diphosphate bridge, and a glucose moiety. The fluorination at the 5-position of uracil enhances its metabolic stability and alters its interactions with enzymes like glycosyltransferases and kinases . This structural modification distinguishes it from non-fluorinated analogs (e.g., UDP-glucose), impacting its role in nucleotide sugar metabolism and competitive inhibition in pathways like glycogen synthesis .

What enzymatic pathways are involved in the intracellular synthesis of this compound?

Basic

5-FUDP-glucose is synthesized via the phosphorylation of 5-fluorouridine (5-FUR) by uridine kinase, forming 5-fluorouridine monophosphate (5-FUMP). Subsequent phosphorylation by nucleoside diphosphate kinases generates 5-fluorouridine diphosphate (5-FUDP), which reacts with glucose-1-phosphate via UTP-glucose-1-phosphate uridylyltransferase to form 5-FUDP-glucose . This pathway parallels UDP-glucose synthesis but involves fluorinated intermediates resistant to enzymatic degradation .

What methodologies are recommended for detecting and quantifying 5-FUDP-glucose in cellular extracts?

Advanced

High-performance liquid chromatography (HPLC) coupled with UV detection (260 nm) is optimal for separating 5-FUDP-glucose from structurally similar nucleotides. Fluorometric assays using enzyme-coupled systems (e.g., phosphoglucomutase and glucose-6-phosphate dehydrogenase) can quantify glucose release from 5-FUDP-glucose . Mass spectrometry (LC-MS/MS) provides higher specificity for distinguishing fluorinated analogs in complex matrices .

How does 5-FUDP-glucose participate in nucleotide sugar biosynthesis compared to non-fluorinated analogs?

Advanced

Unlike UDP-glucose, 5-FUDP-glucose acts as a competitive inhibitor in glycosyltransferase reactions due to its fluorinated uracil base, which sterically hinders enzyme binding. For example, in bacterial cellulose synthesis, 5-FUDP-glucose disrupts the polymerization step by binding irreversibly to cellulose synthase, reducing crystallinity . This property is leveraged to study enzyme active-site dynamics .

What experimental designs are critical for studying 5-FUDP-glucose’s role in metabolic flux analysis?

Advanced

Use isotopic labeling (e.g., ¹⁴C-glucose or ³H-5-FU) to trace 5-FUDP-glucose incorporation into glycans or nucleic acids. Pair this with knockout models (e.g., uridine kinase-deficient cells) to isolate specific pathway contributions. Enzyme activity assays (e.g., UDP-glucose dehydrogenase inhibition studies) should include controls with non-fluorinated substrates to quantify competitive effects .

How can researchers resolve contradictions in data on 5-FUDP-glucose’s metabolic effects across different cell lines?

Advanced

Discrepancies often arise from variations in enzyme expression (e.g., uridine phosphorylase levels) or species-specific differences in nucleotide sugar metabolism. Validate findings using CRISPR-edited cell lines with standardized enzyme expression profiles. Cross-reference kinetic parameters (Km and Vmax) of 5-FUDP-glucose with native substrates in purified enzyme systems .

What kinetic parameters define 5-FUDP-glucose’s interaction with ribonucleotide reductase?

Advanced

5-FUDP-glucose exhibits a higher Km (~2–3-fold) compared to UDP-glucose in ribonucleotide reductase assays, indicating reduced binding affinity. However, its kcat is significantly lower due to the fluorine atom’s electronegativity disrupting the transition state. Pre-steady-state kinetic analyses (stopped-flow spectroscopy) are recommended to dissect these mechanisms .

How do glycosyltransferases differentiate between 5-FUDP-glucose and UDP-glucose during catalysis?

Advanced

Structural studies (X-ray crystallography) reveal that the fluorine atom in 5-FUDP-glucose induces conformational strain in the glycosyltransferase active site, particularly in conserved histidine residues critical for sugar transfer. Molecular dynamics simulations can model these interactions, while mutagenesis of key residues (e.g., H352 in human UGT1A1) validates steric and electronic effects .

What analytical challenges arise in characterizing 5-FUDP-glucose’s stability under physiological conditions?

Advanced

5-FUDP-glucose is prone to enzymatic hydrolysis by phosphatases and nucleotidases, requiring inhibitor cocktails (e.g., sodium fluoride + β-glycerophosphate) during extraction. Its instability at neutral pH necessitates rapid freezing (-80°C) and lyophilization. NMR spectroscopy (³¹P and ¹⁹F) is effective for monitoring degradation products .

How can metabolic engineering optimize 5-FUDP-glucose production for mechanistic studies?

Advanced

Overexpress uridine kinase and UTP-glucose-1-phosphate uridylyltransferase in E. coli or yeast strains while knocking out phosphatase genes (e.g., ushA). Fed-batch fermentation with 5-FU and glucose supplementation enhances yield. Purification via anion-exchange chromatography (Q-Sepharose) achieves >95% purity, critical for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.